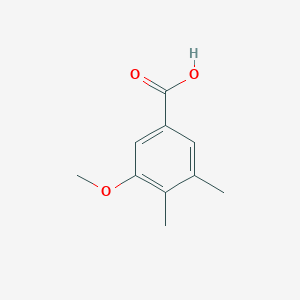

3-Methoxy-4,5-dimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-methoxy-4,5-dimethylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12) |

InChI Key |

ZINHOYQQTYOYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4,5 Dimethylbenzoic Acid

Nomenclature and Structural Representation

IUPAC Name: 3-Methoxy-4,5-dimethylbenzoic acid

CAS Number: 7151-68-0 sigmaaldrich.com

Molecular Formula: C₁₀H₁₂O₃ nbinno.com

Molecular Weight: 180.20 g/mol

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 7151-68-0 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₃ nbinno.com |

| Molecular Weight | 180.20 g/mol |

| InChI | InChI=1S/C10H12O3/c1-6-7(2)4-8(10(11)12)5-9(6)13-3/h4-5H,1-3H3,(H,11,12) |

| InChIKey | CEAVPXDEPGAVDA-UHFFFAOYSA-N sigmaaldrich.com |

Physicochemical Properties

This compound is typically a white to almost white crystalline powder. nbinno.com

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 152-154 °C | nbinno.comchemicalbook.comchemdad.com |

| Boiling Point | 168-170 °C (at 11 Torr) | chemdad.com |

| pKa | 4.25±0.10 (Predicted) | chemdad.com |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, often starting from readily available substituted phenols or benzoic acids.

Established Synthetic Methodologies

One documented method for the synthesis of this compound involves a multi-step process starting from 5-Bromo-2-methylphenol (B1354613). chemicalbook.com This process includes reaction with sodium hydroxide (B78521) and magnesium in diethyl ether, followed by treatment with carbon dioxide. chemicalbook.com Another approach involves the methylation of a corresponding hydroxybenzoic acid derivative. For instance, 3,5-dihydroxybenzoic acid can be methylated using dimethyl sulfate (B86663) in the presence of potassium carbonate and acetone (B3395972) to yield 3,5-dimethoxybenzoic acid. chemicalbook.com A similar methylation strategy could be applied to a suitably substituted hydroxybenzoic acid to obtain this compound. The methylation of a hydroxyl group on a benzene (B151609) ring can also be achieved with other methylating agents like methyl iodide. google.com

Industrial-Scale Production Considerations

For industrial-scale production, factors such as cost of starting materials, reaction efficiency, and ease of purification are paramount. Oxidative methylation processes using various catalysts are often employed to achieve high yields in industrial settings. nbinno.com The choice of solvent and catalyst is critical to optimize the reaction and minimize waste. While laboratory-scale syntheses may utilize reagents like dimethyl sulfate, industrial processes might explore alternative, more environmentally benign methylating agents and catalytic systems.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. Bands in the 1600-1450 cm⁻¹ region would be due to C=C stretching in the aromatic ring, and C-O stretching bands for the ether and carboxylic acid would also be present. The IR spectrum for the similar compound 3,5-dimethylbenzoic acid is available for reference. nist.gov

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be observed at m/z 180. Fragmentation patterns would likely involve the loss of a methyl group (m/z 165) and a carboxyl group (m/z 135). The mass spectrum of the related 3,4-dimethylbenzoic acid shows a top peak at m/z 105 and a second highest at m/z 150. nih.gov

Applications in Chemical Synthesis

The unique substitution pattern of this compound makes it a valuable precursor in various synthetic endeavors.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4,5 Dimethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are governed by the electronic and steric properties of the substituents already present.

Influence of Substituent Directing Effects on Regioselectivity

The regiochemical outcome of electrophilic attack on the 3-Methoxy-4,5-dimethylbenzoic acid ring is determined by the cumulative directing effects of the methoxy (B1213986), methyl, and carboxyl groups.

Methoxy Group (-OCH₃): The methoxy group at the C3 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.org The lone pairs on the oxygen atom can stabilize the arenium ion intermediate when attack occurs at the ortho (C2 and C4) and para (C6) positions.

Methyl Groups (-CH₃): The methyl groups at the C4 and C5 positions are also activating groups and ortho, para-directors. They donate electron density through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack. youtube.com

Carboxylic Acid Group (-COOH): In contrast, the carboxylic acid group at the C1 position is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org

Considering the positions relative to the activating methoxy group, the C2 and C6 positions are ortho and the C4 position is para. The C4 and C5 positions are already substituted with methyl groups. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor substitution at the C2 position compared to the C6 position. Thus, the primary product of an electrophilic aromatic substitution reaction on this compound is expected to be the C6-substituted isomer, with the C2-substituted isomer as a potential minor product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E⁺) | Predicted Major Product | Predicted Minor Product |

| Br⁺ | 6-Bromo-3-methoxy-4,5-dimethylbenzoic acid | 2-Bromo-3-methoxy-4,5-dimethylbenzoic acid |

| NO₂⁺ | 3-Methoxy-4,5-dimethyl-6-nitrobenzoic acid | 3-Methoxy-4,5-dimethyl-2-nitrobenzoic acid |

| SO₃ | 6-Carboxy-4-methoxy-2,3-dimethylbenzenesulfonic acid | 2-Carboxy-4-methoxy-5,6-dimethylbenzenesulfonic acid |

| R⁺ (Friedel-Crafts) | 6-Alkyl-3-methoxy-4,5-dimethylbenzoic acid | 2-Alkyl-3-methoxy-4,5-dimethylbenzoic acid |

| RCO⁺ (Friedel-Crafts) | 6-Acyl-3-methoxy-4,5-dimethylbenzoic acid | 2-Acyl-3-methoxy-4,5-dimethylbenzoic acid |

Note: The predictions in this table are based on established principles of substituent effects in electrophilic aromatic substitution.

Kinetic and Mechanistic Studies of Aromatic Functionalization

Detailed kinetic and mechanistic studies specifically for the aromatic functionalization of this compound are not extensively reported in the literature. However, the mechanism is expected to follow the general two-step pathway for electrophilic aromatic substitution. masterorganicchemistry.com

The first step, which is the rate-determining step, involves the attack of the π-electron system of the benzene ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The activating methoxy and methyl groups will lower the activation energy for this step compared to unsubstituted benzoic acid. The second step is the rapid deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Studies on similar molecules, such as benzenesulfonic acid, have utilized computational methods like Molecular Electron Density Theory (MEDT) to analyze the regioselectivity of EAS reactions. rsc.org Such studies indicate that the regioselectivity is a result of the polarization of the ring's electron density and steric interactions in the transition state. A similar approach could provide detailed insights into the reaction kinetics and mechanism for this compound.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other organic compounds.

Derivatization to Esters, Amides, and Acyl Halides

The carboxylic acid moiety of this compound can be readily converted into its corresponding esters, amides, and acyl halides through standard synthetic methodologies.

Esterification: The formation of esters from carboxylic acids is a common transformation. For instance, a process for the preparation of methyl 3-methoxy-4-methylbenzoate has been described involving the reaction of 3-methoxy-4-methylbenzoic acid with dimethyl sulphate in the presence of potassium hydroxide (B78521). google.com A similar approach would be applicable to this compound for the synthesis of its methyl ester. The reaction typically proceeds at a controlled temperature, for example, between 30 and 60°C, while maintaining a basic pH. google.com

Amidation: Amides can be synthesized from carboxylic acids through various methods. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are important synthetic intermediates. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, the preparation of mesitoic acid chloride (2,4,6-trimethylbenzoyl chloride) is achieved by reacting mesitoic acid with thionyl chloride. A similar reaction with this compound would yield 3-Methoxy-4,5-dimethylbenzoyl chloride.

Table 2: General Conditions for the Derivatization of the Carboxylic Acid Group

| Derivative | Reagents | General Conditions |

| Methyl Ester | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) or Dimethyl sulphate, Base | Reflux with acid catalyst or reaction at controlled temperature with base. google.com |

| Ethyl Ester | Ethanol (C₂H₅OH), Acid catalyst (e.g., H₂SO₄) | Reflux with acid catalyst. |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Ammonia or Amine | Two-step process via the acyl chloride. |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reflux with the chlorinating agent, often in an inert solvent. |

Note: The conditions presented are general and may require optimization for this compound.

Reduction Pathways to Aromatic Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aromatic Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to the corresponding primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. In the case of this compound, this reduction would yield (3-methoxy-4,5-dimethylphenyl)methanol.

Reduction to Aromatic Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this conversion is often carried out indirectly. One common method is to first convert the carboxylic acid to its acyl chloride and then subject the acyl chloride to a controlled reduction using a poisoned catalyst, a reaction known as the Rosenmund reduction. For example, 3,4,5-trimethoxybenzaldehyde (B134019) has been prepared from 3,4,5-trimethoxybenzoyl chloride via a modified Rosenmund reduction. orgsyn.org This involves hydrogenation over a palladium catalyst in the presence of a catalyst poison (like a sulfur-quinoline mixture) and a base to neutralize the HCl formed. orgsyn.org Applying this two-step sequence to this compound would provide a viable route to 3-Methoxy-4,5-dimethylbenzaldehyde.

Table 3: Reduction of this compound

| Target Product | Reaction Pathway | Key Reagents |

| (3-methoxy-4,5-dimethylphenyl)methanol | Direct reduction of the carboxylic acid | Lithium aluminum hydride (LiAlH₄) in THF, followed by aqueous workup. |

| 3-Methoxy-4,5-dimethylbenzaldehyde | 1. Conversion to acyl chloride2. Controlled reduction of the acyl chloride (Rosenmund) | 1. SOCl₂ or (COCl)₂2. H₂, Pd/BaSO₄, catalyst poison (e.g., quinoline-sulfur). orgsyn.org |

Note: These pathways are based on standard organic synthesis methodologies.

Decarboxylation Reactions and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease of decarboxylation of aromatic carboxylic acids depends significantly on the other substituents present on the ring.

The decarboxylation of simple benzoic acids is generally difficult and requires high temperatures. However, the presence of electron-donating groups, particularly in the ortho and para positions, can facilitate this reaction. Studies on the decarboxylation of various benzoic acids under high-temperature conditions (e.g., 400°C) have shown that acids activated by hydroxy groups in the ortho or para position undergo decarboxylation much more readily than unactivated acids. nist.gov For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) undergoes near-complete decarboxylation under these conditions. nist.gov

While the methoxy group in this compound is electron-donating, it is in the meta position relative to the point of attachment of the carboxylic acid, which is not as effective in stabilizing the transition state for decarboxylation as an ortho or para substituent. The mechanism of thermal decarboxylation can proceed through an electrophilic substitution pathway where a proton replaces the carboxyl group. nist.gov

More recent methods have been developed for the decarboxylation of aromatic carboxylic acids under milder conditions. For example, a photoredox-catalyzed decarboxylative hydroxylation of benzoic acids has been reported to occur at 35°C. nih.gov Another approach involves a copper-catalyzed aerobic oxidative decarboxylation. While these methods have not been specifically reported for this compound, they represent potential pathways for its decarboxylation.

Table 4: Potential Decarboxylation Conditions

| Method | Key Reagents/Conditions | Expected Product |

| Thermal Decarboxylation | High temperature (e.g., >200°C), potentially with a copper catalyst. | 1,2-Dimethyl-4-methoxybenzene |

| Oxidative Decarboxylation | Copper catalyst, oxidant (e.g., O₂), high temperature. | 1,2-Dimethyl-4-methoxybenzene |

| Photoredox Decarboxylation | Photocatalyst, light source, room temperature. | 1,2-Dimethyl-4-methoxybenzene |

Note: The feasibility and specific conditions for these reactions on this compound would require experimental verification.

Chemical Modifications at the Methoxy and Methyl Positions

The methoxy and methyl groups on the aromatic ring of this compound are amenable to various chemical modifications, allowing for the synthesis of diverse derivatives.

Cleavage and Modification of the Methoxy Ether

The cleavage of the methoxy group in this compound to the corresponding phenol, 3-hydroxy-4,5-dimethylbenzoic acid, is a critical transformation. This demethylation can be achieved using strong Lewis acids or nucleophilic reagents.

One of the most effective and commonly used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures to control its reactivity. The mechanism is thought to involve the sequential cleavage of up to three ether molecules per equivalent of BBr₃.

Another established method for ether cleavage involves the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions generally require harsh conditions, including high temperatures, and proceed via an S_N2 mechanism where the halide ion attacks the protonated ether's methyl group.

Modification of the methoxy group can also involve its formation from the corresponding phenol. The methylation of a hydroxyl group to a methoxy group is a common synthetic step, often carried out under basic conditions using a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Benzylic Functionalization of the Methyl Groups

The two methyl groups at the 4- and 5-positions of the benzene ring are benzylic and thus susceptible to radical-mediated functionalization.

Benzylic Bromination: A standard method for introducing a bromine atom at the benzylic position is through free-radical bromination using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride. The selectivity for benzylic bromination over aromatic bromination is a key feature of NBS, which maintains a low concentration of bromine radicals in the reaction mixture. This would lead to the formation of 3-methoxy-4-(bromomethyl)-5-methylbenzoic acid and/or 3-methoxy-5-(bromomethyl)-4-methylbenzoic acid. The regioselectivity between the two methyl groups would be influenced by steric and electronic factors.

Oxidation: The benzylic methyl groups can be oxidized to various functional groups. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids, potentially yielding a tricarboxylic acid derivative. Milder oxidizing agents could potentially lead to the formation of aldehydes or alcohols, though controlling the oxidation state can be challenging.

The selective functionalization of one methyl group over the other would present a significant synthetic challenge and would likely depend on subtle differences in their steric and electronic environments.

Theoretical and Computational Studies on 3 Methoxy 4,5 Dimethylbenzoic Acid

Quantum Chemical Characterization of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. These methods model the behavior of electrons to predict molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. orientjchem.org It is particularly effective for calculating the ground state properties of medium to large organic molecules with a favorable balance between accuracy and computational cost. epstem.net

For 3-Methoxy-4,5-dimethylbenzoic acid, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. orientjchem.orgresearchgate.net This process minimizes the molecule's energy to find its most stable three-dimensional arrangement. The outputs of such a calculation include key structural parameters like bond lengths, bond angles, and dihedral angles. The presence of substituents on the benzene (B151609) ring—the methoxy (B1213986), methyl, and carboxylic acid groups—is expected to cause slight distortions in the aromatic ring from a perfect hexagonal geometry due to steric and electronic effects. orientjchem.org

Table 1: Representative Ground State Properties Calculated via DFT (Note: The following values are illustrative of typical DFT outputs and are not from a specific study on this compound as such data is not available in the reviewed literature.)

| Parameter | Description | Typical Calculated Value Range |

| Bond Lengths (Å) | ||

| C-C (ring) | Carbon-carbon bonds within the benzene ring. | 1.39 - 1.41 Å |

| C-C (carboxyl) | Bond between the ring and the carboxyl carbon. | ~1.47 Å |

| C=O (carboxyl) | Double bond in the carboxylic acid group. | ~1.21 Å |

| C-O (carboxyl) | Single bond in the carboxylic acid group. | ~1.36 Å |

| C-O (methoxy) | Bond between the ring and the methoxy oxygen. | ~1.37 Å |

| Bond Angles (°) | ||

| C-C-C (ring) | Internal angles of the benzene ring. | 118 - 122° |

| O=C-O (carboxyl) | Angle within the carboxylic acid group. | ~121° |

| C-C-O (methoxy) | Angle involving the methoxy substituent. | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in quantum chemistry for predicting chemical reactivity. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. scispace.com Analysis of the HOMO and LUMO energy levels allows for the calculation of various quantum chemical descriptors that quantify the molecule's reactivity, such as its ionization potential, electron affinity, and electrophilicity index. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and methoxy group, while the LUMO may be localized more on the electron-withdrawing carboxylic acid group.

Table 2: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis (Note: Values are not provided as they are unavailable in the specific literature for this compound.)

| Descriptor | Formula | Description |

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the forces between molecules determine the macroscopic properties of a compound. Computational methods can effectively model these characteristics.

Torsional Barriers and Rotational Isomerism of Substituents

The substituents on the benzene ring (methoxy, methyl, and carboxylic acid groups) are not static. They can rotate around their single bonds connecting them to the ring. Conformational analysis involves studying these rotations to identify the most stable arrangements (conformers) and the energy required to rotate from one conformer to another (torsional barriers).

For this compound, key rotations would include the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group. The rotation of the carboxylic acid group is particularly significant as its orientation relative to the ring can influence its ability to form intermolecular hydrogen bonds. Calculating the potential energy surface by systematically changing the dihedral angles of these groups would reveal the lowest energy conformers and the transition state energies between them. However, specific computational studies detailing these torsional barriers for this compound are not available in the reviewed literature.

Hydrogen Bonding Networks and Supramolecular Assembly

The carboxylic acid group of this compound is a strong hydrogen bond donor (the -OH part) and acceptor (the C=O part). This allows the molecules to interact with each other in the solid state, forming predictable supramolecular structures. psu.edu

A very common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This interaction is highly stable and often dictates the crystal packing. To confirm the specific hydrogen bonding network and supramolecular assembly of this compound, a crystal structure determination using X-ray diffraction would be required. This experimental data would provide the precise bond distances and angles of the intermolecular interactions, which could then be further analyzed and rationalized using computational models.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates. This allows for the calculation of activation energies, providing a deeper understanding of reaction kinetics and feasibility. While this methodology is widely applied, detailed computational studies elucidating specific reaction mechanisms involving this compound as a reactant or product have not been identified in the surveyed scientific literature.

Spectroscopic Property Prediction and Theoretical Interpretation

Computational methods are highly effective in predicting and interpreting various spectroscopic data, including NMR, infrared (IR), and Raman spectra. These predictions are invaluable for confirming molecular structures and understanding the vibrational and electronic properties of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a powerful tool for structure elucidation. bohrium.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (like the B3LYP functional), is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

While specific data for this compound is not available, a study on the closely related 2,4-dimethylbenzoic acid provides a strong reference. niscpr.res.in In that research, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP/6-311+G(d,p) level of theory. niscpr.res.in The calculated shifts are then typically correlated with experimental values, often showing a high degree of agreement. For this compound, a similar computational approach would be expected to provide accurate predictions of its NMR spectrum, aiding in the assignment of its proton and carbon signals.

Table 1: Example of Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts for an Analogous Compound (2,4-dimethylbenzoic acid) Data sourced from a computational study on 2,4-dimethylbenzoic acid and presented here for illustrative purposes. niscpr.res.in

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | 128.5 | 129.7 |

| C2 | 141.2 | 140.1 |

| C3 | 132.0 | 131.5 |

| C4 | 142.8 | 142.0 |

| C5 | 126.1 | 126.5 |

| C6 | 132.3 | 132.8 |

| C=O | 174.9 | 172.5 |

| CH₃ (at C2) | 21.5 | 21.7 |

| CH₃ (at C4) | 21.8 | 21.9 |

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H (on COOH) | 12.98 | 12.95 |

| H (at C3) | 7.21 | 7.15 |

| H (at C5) | 7.10 | 7.05 |

| H (at C6) | 7.95 | 7.90 |

| H (on CH₃ at C2) | 2.58 | 2.55 |

| H (on CH₃ at C4) | 2.35 | 2.32 |

Note: The specific numbering of atoms corresponds to the original study on 2,4-dimethylbenzoic acid.

Theoretical vibrational analysis is a cornerstone of computational spectroscopy, providing insights into the molecular vibrations that give rise to infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman data to make detailed assignments of the observed spectral bands. niscpr.res.in

Studies on substituted benzoic acids, such as 2,4-dimethylbenzoic acid niscpr.res.in and 3-methoxy-2,4,5-trifluorobenzoic acid orientjchem.orgresearchgate.net, have demonstrated the accuracy of DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) in reproducing experimental vibrational spectra. These analyses allow for the confident assignment of complex vibrational modes, including the characteristic C=O stretching of the carboxylic acid, the C-O stretching of the methoxy group, and various aromatic ring vibrations.

Table 2: Example of Calculated Vibrational Frequencies and Assignments for an Analogous Compound (2,4-dimethylbenzoic acid) Data sourced from a computational study on 2,4-dimethylbenzoic acid and presented here for illustrative purposes. niscpr.res.in

| Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| 3065 | 3068 | 3070 | Aromatic C-H stretch |

| 2925 | 2928 | 2930 | CH₃ asymmetric stretch |

| 1685 | 1688 | 1690 | C=O stretch |

| 1610 | 1612 | 1615 | Aromatic C-C stretch |

| 1450 | 1452 | 1455 | CH₃ asymmetric deformation |

| 1290 | 1295 | 1298 | C-O stretch coupled with O-H in-plane bend |

| 930 | 935 | - | O-H out-of-plane bend |

| 780 | 782 | 785 | C-H out-of-plane bend |

Note: The assignments are simplified for clarity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding environments within this compound. These methods are particularly insightful for identifying functional groups and investigating the nature of intermolecular interactions, such as hydrogen bonding.

In the solid state, benzoic acid derivatives, including this compound, typically exist as centrosymmetric dimers formed through strong hydrogen bonds between the carboxylic acid moieties of two molecules. This dimerization significantly influences the vibrational spectra.

Key Research Findings:

A comprehensive spectroscopic and theoretical investigation on the isomeric compound 3,5-dimethyl-4-methoxybenzoic acid provides a strong comparative basis for understanding the vibrational characteristics of this compound. nih.gov The study combined experimental FT-IR and FT-Raman spectroscopy with density functional theory (DFT) calculations for both monomeric and dimeric forms. nih.gov

The vibrational modes can be assigned to specific functional groups and molecular motions:

Carboxylic Acid Group (COOH):

The hydroxyl (O-H) stretching vibration is a key indicator of hydrogen bonding. In the monomeric form, this vibration is expected at higher wavenumbers. However, due to the strong hydrogen bonding in the dimer, this band shifts to a lower frequency and broadens considerably, typically appearing in the 3100-2500 cm⁻¹ region in the FT-IR spectrum.

The carbonyl (C=O) stretching vibration is also sensitive to dimerization. In the dimeric state, the C=O stretching mode is observed at a lower wavenumber compared to the monomer, a direct consequence of the hydrogen bonding weakening the C=O bond. For the related 3,5-dimethyl-4-methoxybenzoic acid, the C=O stretch was observed in the FT-IR spectrum around 1680-1700 cm⁻¹.

Other vibrations associated with the carboxylic acid group include the in-plane and out-of-plane O-H bending modes and the C-O stretching mode.

Methoxy Group (-OCH₃):

The characteristic vibrations of the methoxy group include the C-H stretching and bending modes of the methyl group, as well as the C-O stretching vibrations of the ether linkage.

The asymmetric and symmetric stretching vibrations of the CH₃ group are typically observed in the 2990-2850 cm⁻¹ range.

The C-O stretching vibration of the methoxy group attached to the aromatic ring is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic Ring and Methyl Groups:

The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹.

The C-C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region.

The vibrations of the ring-substituted methyl groups will also appear in the spectra, with C-H stretching and bending modes.

The formation of the hydrogen-bonded dimer is a critical aspect of the solid-state structure. This interaction involves the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the second molecule, creating a stable eight-membered ring. Theoretical calculations on the dimeric structure of the isomeric 3,5-dimethyl-4-methoxybenzoic acid have confirmed the stability of this arrangement. nih.gov The significant red shift of the O-H stretching frequency and the alteration of the C=O stretching frequency in the experimental spectra provide definitive evidence for this strong intermolecular hydrogen bonding. nih.govnih.gov

Interactive Data Table: Vibrational Frequencies and Assignments for a Related Benzoic Acid Derivative

The following table presents selected experimental vibrational frequencies (in cm⁻¹) and their assignments for the closely related isomer, 3,5-dimethyl-4-methoxybenzoic acid, which serves as a valuable reference for interpreting the spectra of this compound. nih.gov

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| ~3000-2500 (broad) | - | O-H stretch (in dimer) |

| 1684 | 1688 | C=O stretch (in dimer) |

| 1608 | 1610 | Aromatic C-C stretch |

| 1433 | 1431 | CH₂ scissoring in CH₃ |

| 1302 | 1304 | C-O stretch of COOH |

| 1215 | 1217 | Asymmetric C-O-C stretch of methoxy |

| 986 | - | Out-of-plane O-H bend |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if academic research focuses on this aspect)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to study the stereochemical properties of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds.

For a molecule to be studied by chiroptical spectroscopy, it must be chiral. This compound itself is not chiral and therefore would not exhibit a signal in ECD spectroscopy. However, chiral derivatives of this compound could be synthesized, for instance, by introducing a chiral center into a substituent or by resolving atropisomers if rotational barriers are sufficiently high to allow for the isolation of enantiomers.

A review of the current academic literature reveals no specific research focused on the synthesis and chiroptical analysis of chiral derivatives of this compound. While the principles of ECD could be applied to such hypothetical chiral derivatives to determine their absolute stereochemistry, no experimental or theoretical studies have been published on this specific topic to date.

Advanced Analytical Methodologies and Spectroscopic Research Applied to 3 Methoxy 4,5 Dimethylbenzoic Acid

Role as a Precursor in Medicinal Chemistry

Substituted benzoic acids are of great interest in medicinal chemistry. ontosight.ai 3-Methoxy-4,5-dimethylbenzoic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemixl.comnbinno.com A notable example is its use in the preparation of acyl pentapeptide lactones, which are components of actinomycins, a class of antibiotics. nbinno.comchemicalbook.comchemdad.com The specific arrangement of the methoxy (B1213986) and methyl groups can influence the biological activity and pharmacokinetic properties of the final drug molecule.

Utility in Materials Science and Agrochemicals

Aromatic carboxylic acids are also important in materials science for the development of new polymers and specialty materials. numberanalytics.comontosight.ai While specific applications of this compound in this field are not detailed in the provided search results, its structural features suggest potential use as a monomer or a modifying agent in the synthesis of polyesters or polyamides with tailored properties. In the realm of agrochemicals, related compounds like 3,5-dimethylbenzoic acid are used as intermediates for environmentally friendly pesticides. google.com

Applications of 3 Methoxy 4,5 Dimethylbenzoic Acid and Its Derivatives in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Intricate Molecular Architectures

3-Methoxy-4,5-dimethylbenzoic acid serves as a valuable and versatile building block in the field of organic synthesis. Its substituted benzene (B151609) ring, featuring methoxy (B1213986), methyl, and carboxylic acid functional groups, allows for a variety of chemical transformations, making it an important intermediate in the construction of more complex molecular structures. The interplay of these functional groups provides chemists with the tools to strategically elaborate the molecule, leading to the formation of diverse and intricate chemical entities.

Precursor to Aromatic Scaffolds and Polycyclic Systems

The structure of this compound makes it an ideal starting material for the synthesis of a range of aromatic and polycyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, providing a handle for further reactions. For instance, related methoxy- and methyl-substituted benzoic acids are used in the preparation of other aromatic esters, such as methyl 3-methoxy-4-methylbenzoate, through reactions like methylation. beilstein-journals.org This demonstrates the utility of this class of compounds in building up more complex aromatic scaffolds.

Furthermore, the aromatic ring itself can undergo various substitution reactions, and the existing substituents can direct the position of new functional groups, allowing for the controlled synthesis of polysubstituted aromatic compounds. In more advanced applications, benzoic acid derivatives are key components in the synthesis of polycyclic aromatic hydrocarbons. For example, methoxy-substituted aromatic compounds can be utilized in multi-step sequences involving alkylation, cyclodehydration, and aromatization to construct complex polycyclic systems like dibenzofluorenes. researchgate.net The methoxy group in these systems can also be a site for further functionalization to study structure-activity relationships. researchgate.net

Building Block in Total Synthesis Strategies (e.g., natural product synthesis)

While specific examples of the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential as a key building block is evident from its chemical architecture. The synthesis of complex natural products often relies on the use of highly functionalized aromatic fragments that can be stitched together to form the final intricate structure.

The combination of methoxy, dimethyl, and carboxylic acid groups on a single benzene ring provides multiple points for strategic chemical modifications. This allows for the introduction of new stereocenters and the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex natural products. A related compound, 3-methoxy-4-methylbenzoic acid, is noted as a crucial intermediate in the synthesis of various chemicals, underscoring the importance of this substitution pattern in the pharmaceutical sector. nbinno.com The versatility of such substituted benzoic acids as precursors in organic synthesis highlights their potential utility in the challenging field of natural product synthesis.

Utilization in Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science. The aromatic core, coupled with the potential for coordination through the carboxylic acid group, opens up possibilities for the design and synthesis of novel functional materials with tailored properties.

Monomer in the Synthesis of Functional Polymers and Copolymers

Substituted benzoic acids are recognized as important monomers for the creation of functional polymers. beilstein-journals.orgresearchgate.net While the direct polymerization of this compound is not widely reported, its structural motifs are found in monomers used for specialized polymers. The development of functional polymers is a cornerstone of modern materials science, with applications in electronics, optics, and catalysis. beilstein-journals.org Benzoic acid derivatives, in a broader sense, are considered as building blocks for the synthesis of polymers with unique properties. ontosight.ai The presence of the carboxylic acid allows for polycondensation reactions, while the methoxy and methyl groups can influence the physical properties of the resulting polymer, such as solubility, thermal stability, and processability. The ability to incorporate such functionalized monomers is crucial for designing materials with specific characteristics for advanced applications.

| Potential Polymerization Strategies for Benzoic Acid Derivatives | Description | Potential Influence of this compound |

| Polycondensation | The carboxylic acid group can react with a co-monomer containing, for example, hydroxyl or amine groups to form polyesters or polyamides, respectively. | The methoxy and dimethyl groups would become pendant groups on the polymer backbone, influencing properties like solubility and thermal stability. |

| Step-growth Polymerization | Can be utilized in multi-component reactions, such as the Passerini or Ugi reactions, with appropriately functionalized co-monomers to create complex polymer architectures. researchgate.net | The specific substitution pattern can affect the reactivity of the monomers and the properties of the resulting polymers. |

Ligand Precursor for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

A significant area of interest for this compound in materials science is its potential use as a ligand precursor for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the organic linker.

Benzoic acid and its derivatives are widely used as linkers in MOF synthesis. The carboxylate group readily coordinates to metal centers, while the aromatic backbone provides rigidity to the framework. The substituents on the benzene ring can be used to tune the properties of the resulting MOF. For example, the incorporation of different functional groups on the linker can alter the size and shape of the pores, as well as introduce new functionalities within the framework.

Several studies have demonstrated the use of substituted benzoic acids in the synthesis of novel MOFs. For instance, 4-amino-3-methylbenzoic acid has been used to synthesize multivariate MOFs, where the methyl group influences the drug release properties of the framework. researchgate.net Similarly, 2,4-dimethylbenzoic acid has been employed as a ligand to create lanthanide complexes with interesting luminescent and thermal properties. google.comchemicalbook.com These examples highlight the potential of this compound to act as a valuable ligand for creating new MOFs with tailored functionalities for applications in areas such as gas storage, separation, and catalysis.

| Role of Substituted Benzoic Acids in MOF Synthesis | Example Ligand | Resulting MOF/Coordination Polymer and its Significance |

| Tuning Drug Release | 4-Amino-3-methylbenzoic acid | Synthesis of multivariate MOFs where the methyl group proportion can control the initial rate of doxorubicin (B1662922) release. researchgate.net |

| Creating Luminescent Materials | 2,4-Dimethylbenzoic acid | Formation of dinuclear lanthanide complexes exhibiting interesting photoluminescent properties. google.comchemicalbook.com |

| Building 2D and 3D Networks | 3,5-(4-carboxybenzyloxy) benzoic acid | Synthesis of coordination polymers with two- and three-dimensional network architectures. nih.gov |

Derivatization for Structure-Reactivity Relationship Studies in Organic Reactions

The chemical structure of this compound makes it an excellent platform for derivatization to conduct structure-reactivity relationship studies. By systematically modifying the functional groups on the aromatic ring, chemists can gain insights into how these changes affect the reactivity of the molecule in various organic reactions.

The methoxy group is a particularly interesting site for such studies. It can be converted to a phenolic hydroxyl group, which can then be further alkylated or acylated with a variety of side chains. researchgate.net This allows for the introduction of a wide range of electronic and steric diversity, enabling a detailed investigation of their impact on reaction outcomes. Furthermore, the presence of a phenolic hydroxyl group can facilitate electrophilic substitution reactions like halogenation and nitration, providing another avenue for derivatization. researchgate.net

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided structure and content requirements. Information on the following topics, as per the user's request, could not be sourced:

Development of Novel Synthetic Reagents and Catalysts:While the acid is used as a building block, dedicated research on developing novel reagents or catalysts from this compound and its derivatives is not prominently featured in the available literature.

To provide an article that is both scientifically accurate and adheres to the high standards of detail requested, access to more specialized, in-depth research databases beyond the scope of this search would be necessary. Without such information, any attempt to generate the requested content would be speculative and would not meet the required quality and factual basis.

Future Research Directions and Emerging Methodologies

Sustainable and Eco-Friendly Synthetic Routes Development

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable resources and environmentally benign conditions. numberanalytics.com The development of sustainable synthetic routes for 3-Methoxy-4,5-dimethylbenzoic acid is a key area for future research.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future methodologies will likely focus on several key areas to improve the green credentials of its synthesis. One promising avenue is the use of biomass-derived synthons as precursors for aromatic products. acs.orgacs.org For instance, research into the conversion of carbohydrates, the most abundant form of biomass, into valuable chemical building blocks is a burgeoning field. acs.org A potential strategy could involve the use of biosourced 3-hydroxy-2-pyrones, which can be derived from galactaric acid, to construct functionalized aromatic carboxylic acids through base-promoted domino reactions. acs.orgacs.org This approach offers the advantage of preserving all carbon atoms and can be performed under mild conditions, including neat or in aqueous biphasic systems. acs.org

Another critical aspect of sustainable synthesis is the use of eco-friendly catalysts and reaction media. The replacement of hazardous reagents with greener alternatives is paramount. For example, methods are being developed that utilize oxygen as a green and readily available oxidant. wipo.int The use of heterogeneous catalysts, such as acid-activated Indian bentonite (B74815), which can be easily recovered and reused, presents another sustainable option for reactions like esterification. researchgate.net Furthermore, electrochemical methods are emerging as a powerful tool for the synthesis of carboxylic acids. These techniques can obviate the need for heavy metals and strong acids, using only electricity, oxygen, and the hydrocarbon starting material, with the solvent being recyclable. idw-online.de A patent has described a continuous synthesis method for substituted benzoic acids using oxygen in a continuous reaction apparatus, which enhances safety and oxygen utilization. wipo.int

| Sustainable Method | Potential Application to this compound Synthesis | Key Advantages |

| Biomass-derived precursors | Utilization of synthons like 3-hydroxy-2-pyrones from galactaric acid. acs.orgacs.org | Reduces reliance on fossil fuels, utilizes renewable feedstocks. |

| Green Oxidants | Employing molecular oxygen as the primary oxidant. wipo.int | Inexpensive, readily available, and environmentally benign. |

| Heterogeneous Catalysis | Use of reusable catalysts like acid-activated bentonite for transformations. researchgate.net | Catalyst can be regenerated and reused, reducing waste. |

| Electrochemical Synthesis | Anodic oxidation of a suitable precursor. idw-online.de | Avoids heavy metals and strong acids, cost-effective. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. rsc.orgelveflow.com For a compound like this compound, these technologies could revolutionize its production and derivatization.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, provides superior mass and heat transfer compared to traditional batch processes. rsc.orgnih.gov This precise control over reaction parameters can lead to higher yields, improved selectivity, and safer handling of exothermic or hazardous reactions. rsc.org For instance, hazardous reactions like nitration, which are often required for the synthesis of substituted aromatics, can be performed more safely in flow reactors. rsc.orgvapourtec.com The synthesis of substituted benzoic acids via continuous oxidation has been proposed as a method to mitigate the risks associated with high concentrations of oxygen in batch reactions. wipo.int

Automated platforms can be coupled with flow reactors to enable high-throughput experimentation for reaction optimization and the rapid synthesis of compound libraries. elveflow.com This is particularly valuable for exploring the chemical space around this compound by systematically varying substituents or reaction conditions. The ability to telescope multiple reaction steps into a continuous sequence without intermediate purification steps significantly improves efficiency and reduces waste. elveflow.comnih.gov

| Technology | Potential Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis and derivatization reactions (e.g., nitration, halogenation). rsc.orgvapourtec.comwikipedia.org | Enhanced safety, improved heat/mass transfer, scalability. rsc.orgnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. elveflow.com | Rapid optimization, efficient exploration of derivatives. |

| Telescoped Reactions | Multi-step synthesis in a continuous flow without isolation of intermediates. elveflow.comnih.gov | Increased efficiency, reduced waste and manual handling. |

Advanced Machine Learning and AI Applications in Reaction Prediction and Design

ML models can be trained on vast datasets of chemical reactions to predict the products of a reaction, identify the most likely sites of reactivity on a molecule, and even suggest optimal reaction conditions. stanford.edunih.govacs.org For example, ML models have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy, which would be invaluable for planning the further functionalization of the aromatic ring of this compound. researchgate.netacs.org These models often use quantum mechanics descriptors to inform their predictions. researchgate.net

| AI/ML Application | Potential Impact on this compound Research | Example of Capability |

| Reaction Outcome Prediction | Predict the major product and potential byproducts of a given reaction. | Models can predict the outcome of C-N coupling reactions. researchgate.net |

| Regioselectivity Prediction | Identify the most reactive site for functionalization on the aromatic ring. | Prediction of electrophilic aromatic substitution sites with >90% accuracy. researchgate.netacs.org |

| Condition Optimization | Suggest optimal catalysts, solvents, and temperatures for a desired transformation. nih.govacs.org | Neural networks trained on millions of reactions from databases like Reaxys. nih.govacs.org |

| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to the target molecule. | AI can design pathways for complex molecules, accelerating drug discovery. technologynetworks.com |

Exploration of Novel Catalytic Transformations Involving this compound

The development of novel catalytic transformations provides powerful tools for the selective functionalization of molecules. For this compound, research into new catalytic methods can unlock a wide range of derivatives with potentially interesting properties.

A major area of advancement is in transition-metal-catalyzed C-H activation. researchgate.net This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. The carboxylic acid group in this compound can act as a directing group, guiding the catalyst to specific C-H bonds. While ortho-C-H functionalization of benzoic acids is well-studied, recent research has focused on the more challenging meta-C-H functionalization. researchgate.netnih.govrsc.org For instance, ruthenium and palladium catalysts have been developed for the meta-C-H alkylation and olefination of benzoic acid derivatives. researchgate.netnih.gov The methoxy (B1213986) and dimethyl substituents on the ring will also influence the regioselectivity of these reactions. mdpi.com

Decarboxylative coupling reactions are another promising avenue, where the carboxylic acid group is replaced with a new substituent, releasing carbon dioxide as the only byproduct. rsc.orgwikipedia.org This method is considered environmentally benign and can be used to form various carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov For example, decarboxylative cross-coupling reactions can be used to synthesize biaryls or to introduce nitrogen-containing groups. rsc.orgnih.gov

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a mild and powerful tool in organic synthesis. acs.orgyoutube.comyoutube.com This methodology can be used to generate reactive radical intermediates from carboxylic acids, which can then participate in a variety of transformations. acs.orgresearchgate.net For this compound, photoredox catalysis could enable novel deoxygenative and decarboxylative functionalizations under gentle conditions. acs.org

| Catalytic Transformation | Potential Application to this compound | Catalyst/Reagent Examples |

| ortho-C-H Arylation | Introduction of an aryl group at the C6 position. rsc.org | Palladium catalysts with various ligands. rsc.orgd-nb.info |

| meta-C-H Alkylation | Introduction of an alkyl group at the C2 or C6 position. researchgate.net | Ruthenium catalysts with bidentate N-ligands. researchgate.net |

| Decarboxylative Coupling | Replacement of the carboxylic acid group with another functional group. rsc.orgwikipedia.org | Palladium/silver or copper-based catalytic systems. rsc.orgnih.gov |

| Photoredox Decarboxylation | Generation of an aryl radical for subsequent reactions. acs.orgresearchgate.net | Ruthenium or iridium-based photocatalysts, organic dyes. acs.org |

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4,5-dimethylbenzoic acid, and how can reaction yields be maximized?

The synthesis of substituted benzoic acids often involves Friedel-Crafts alkylation or methoxylation followed by oxidation. For this compound, a stepwise approach using tert-butyl aminobenzoate intermediates and controlled methoxylation at 45°C has been reported to achieve quantitative yields . Key parameters include temperature control (<50°C) to prevent demethylation and solvent selection (e.g., DMSO for polar intermediates). Purification via fractional crystallization or silica gel chromatography is recommended to isolate the product from byproducts like dihydrocaffeic acid derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS-QTOF) is highly effective for structural elucidation. In recent studies, this method identified the compound in complex matrices (e.g., honey) with molecular mass accuracy <5 ppm and retention time matching. Key fragmentation patterns (e.g., loss of COOH or methoxy groups) aid in distinguishing it from isomers like 3-Methoxy-4,5-methylenedioxybenzoic acid . Complementary techniques include H/C NMR for verifying substitution patterns and FT-IR for functional group analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and EN 166-certified goggles is mandatory. Avoid dust formation by working in fume hoods with HEPA filters. Storage at 2–8°C under inert atmosphere (e.g., argon) prevents degradation. In case of spills, use absorbent materials (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate .

Advanced Research Questions

Q. How do bacterial degradation pathways for this compound vary across species, and what causes metabolic discrepancies?

Comparative studies on Rhodococcus rhodochrous N75 and Pseudomonas sp. HH35 reveal species-specific catabolism. Rhodococcus converts the compound to 2,6-dimethylhydroquinone via oxidative decarboxylation, while Pseudomonas produces unidentified polar metabolites. These differences arise from divergent enzymatic machinery: Rhodococcus employs cytochrome P450 monooxygenases, whereas Pseudomonas utilizes dioxygenases. Strain-specific gene clusters (e.g., catABC operons) further explain pathway variations .

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound in environmental studies?

Discrepancies in half-life data (e.g., 12–48 hours in aquatic systems) stem from variable experimental conditions. Standardize testing by controlling pH (6.5–7.5), temperature (20–25°C), and microbial consortia. Use isotopically labeled C analogs to track degradation pathways and quantify abiotic vs. biotic contributions. Cross-validate results with high-resolution mass spectrometry (HRMS) to minimize false positives .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution. The methoxy group at C3 directs electrophilic attack to C4/C5 positions due to resonance effects. Solvent polarity (e.g., dielectric constant of DMSO vs. chloroform) significantly impacts activation energy barriers. Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm .

- Data Reproducibility : Use internal standards (e.g., deuterated benzoic acids) in LC-MS/MS to correct for matrix effects .

- Controlled Degradation Studies : Employ chemostat cultures to maintain consistent microbial activity during biodegradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.